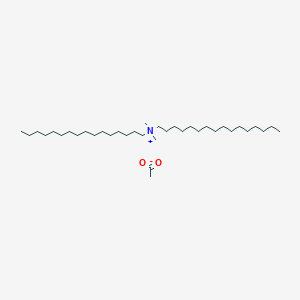
Dihexadecyldimethylammonium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihexadecyldimethylammonium acetate, also known as this compound, is a useful research compound. Its molecular formula is C36H75NO2 and its molecular weight is 554 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
Dihexadecyldimethylammonium acetate has the molecular formula C36H75NO2 and is characterized by a long hydrophobic alkyl chain, which contributes to its surfactant properties. The compound's structure allows it to form aggregates in aqueous solutions, influencing its behavior in different applications.
Antimicrobial Applications
This compound is part of a broader class of quaternary ammonium compounds (QACs) known for their antimicrobial properties. These compounds are widely used as disinfectants and biocides due to their effectiveness against bacteria, viruses, and fungi.
- Mechanism of Action : QACs disrupt microbial cell membranes, leading to cell lysis and death. The length of the alkyl chain significantly affects antimicrobial efficacy; longer chains like that of this compound typically exhibit enhanced activity against a wider range of pathogens .
- Case Study : During the COVID-19 pandemic, QACs were extensively used in healthcare settings to sanitize surfaces and equipment. Studies have shown that formulations containing this compound effectively reduced pathogen load on treated surfaces .
Surfactant Applications
As a surfactant, this compound is utilized in various formulations due to its ability to lower surface tension and stabilize emulsions.
- Emulsification : The compound can stabilize oil-in-water emulsions, making it useful in personal care products such as lotions and creams. Its surfactant properties enhance the texture and spreadability of these formulations .
- Case Study : Research on bilayer structures formed by this compound revealed that it can create stable vesicles in solution. These vesicles have potential applications in drug delivery systems, where they can encapsulate therapeutic agents for controlled release .
Environmental Applications
This compound has also been studied for its environmental impact and applications in bioremediation.
- Biodegradability : Recent studies indicate that certain QACs, including this compound, can be biodegradable under specific conditions. This property is crucial for reducing the environmental footprint of cleaning agents and disinfectants .
- Case Study : In marine sediment analysis, researchers found detectable levels of QACs like this compound in areas impacted by sewage discharge. This highlights the need for monitoring and managing QAC concentrations to mitigate ecological risks .
Material Science Applications
In material science, this compound serves as a modifier for polymers and other materials.
- Polymer Modification : The compound can enhance the mechanical properties and hydrophobicity of polymer matrices when incorporated into composite materials. This application is particularly relevant in developing coatings that require water resistance .
- Case Study : Research has shown that incorporating this compound into polymer blends improves their performance in various applications, including packaging materials that require barrier properties against moisture .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial | Disinfectants for healthcare settings | Effective against bacteria and viruses; enhanced efficacy with longer chains |
| Surfactant | Stabilization of emulsions in personal care products | Forms stable vesicles for drug delivery |
| Environmental Monitoring | Detection in marine sediments; biodegradability studies | Presence indicates need for ecological monitoring |
| Material Science | Enhancements in polymer properties | Improves mechanical strength and hydrophobicity |
特性
CAS番号 |
71326-37-9 |
|---|---|
分子式 |
C36H75NO2 |
分子量 |
554 g/mol |
IUPAC名 |
dihexadecyl(dimethyl)azanium;acetate |
InChI |
InChI=1S/C34H72N.C2H4O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-2(3)4/h5-34H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
XJAKUIIGQJMOHE-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.CC(=O)[O-] |
正規SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.CC(=O)[O-] |
Key on ui other cas no. |
71326-37-9 |
同義語 |
DHDAA DHDMAB dihexadecyl-dimethylammonium bromide dihexadecyldimethylammonium dihexadecyldimethylammonium acetate dihexadecyldimethylammonium bromide dihexadecyldimethylammonium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















